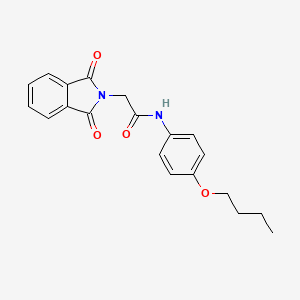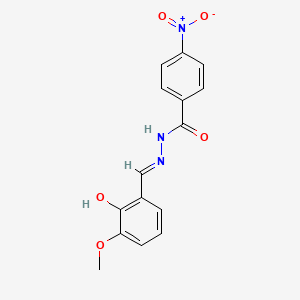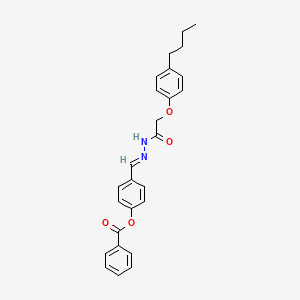
2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cloro(fenil)metil)-4-(etoximilen)oxazol-5(4H)-ona es un compuesto orgánico sintético con una estructura compleja. Contiene un grupo fenilo cloro-sustituido, una porción etoximilen y un anillo de oxazol-5(4H)-ona. Este compuesto es de interés en varios campos de la química debido a sus características estructurales únicas y su potencial reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Cloro(fenil)metil)-4-(etoximilen)oxazol-5(4H)-ona típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de un haluro de bencilo cloro-sustituido con un precursor de etoximilen oxazol-5(4H)-ona en condiciones controladas. La reacción se suele llevar a cabo en presencia de una base como el carbonato de potasio y un disolvente como la dimetilformamida (DMF) a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, a menudo implicando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y técnicas avanzadas de purificación como la cromatografía también se pueden emplear para mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Cloro(fenil)metil)-4-(etoximilen)oxazol-5(4H)-ona puede someterse a varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos, como aminas o tioles.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de ciclización: El grupo etoximilen puede participar en reacciones de ciclización para formar estructuras cíclicas más complejas.
Reactivos y condiciones comunes
Sustitución: Reactivos como la azida de sodio o las aminas primarias en disolventes polares.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución con una amina produciría un derivado sustituido con amina, mientras que la oxidación podría producir un derivado de cetona o aldehído.
Aplicaciones Científicas De Investigación
2-(Cloro(fenil)metil)-4-(etoximilen)oxazol-5(4H)-ona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(Cloro(fenil)metil)-4-(etoximilen)oxazol-5(4H)-ona implica su interacción con objetivos moleculares específicos. El grupo cloro y el anillo de oxazol-5(4H)-ona son grupos funcionales clave que pueden interactuar con enzimas o receptores, lo que lleva a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Bromo(fenil)metil)-4-(etoximilen)oxazol-5(4H)-ona
- 2-(Yodo(fenil)metil)-4-(etoximilen)oxazol-5(4H)-ona
- 2-(Fluoro(fenil)metil)-4-(etoximilen)oxazol-5(4H)-ona
Singularidad
2-(Cloro(fenil)metil)-4-(etoximilen)oxazol-5(4H)-ona es único debido a la presencia del grupo cloro, que puede influir en su reactividad e interacciones en comparación con sus análogos de bromo, yodo y flúor. El grupo cloro proporciona un equilibrio de reactividad y estabilidad, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H12ClNO3 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
(4E)-2-[chloro(phenyl)methyl]-4-(ethoxymethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-8-10-13(16)18-12(15-10)11(14)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3/b10-8+ |
Clave InChI |
UCDJNAAUMIQNQM-CSKARUKUSA-N |
SMILES isomérico |
CCO/C=C/1\C(=O)OC(=N1)C(C2=CC=CC=C2)Cl |
SMILES canónico |
CCOC=C1C(=O)OC(=N1)C(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11989331.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989334.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide](/img/structure/B11989342.png)
![N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)


![[8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate](/img/structure/B11989380.png)
![3-(4-bromophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989388.png)

![3-(2-chlorophenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989391.png)
![6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11989392.png)
